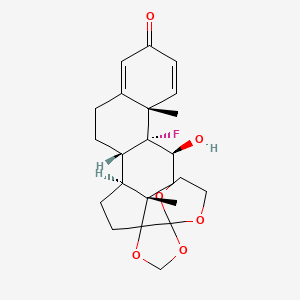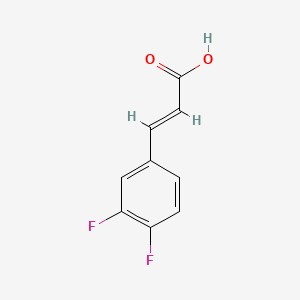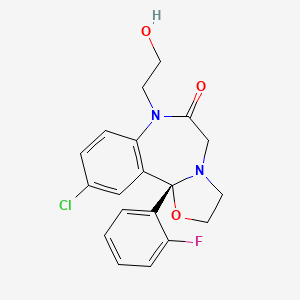
Desulfo Glucoraphanin Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desulfo Glucoraphanin Tetraacetate is a glucosinolate analog of Glucoraphanin . It is found in cruciferous vegetables such as broccoli and cauliflower . The molecular formula of this compound is C20H31NO11S2 .
Molecular Structure Analysis
Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . Its molecular formula is C12H23NO7S2 . The InChIKey of Desulfo Glucoraphanin is UYHMVWFYYZIVOP-RUAQSNJLSA-N . The Canonical SMILES is CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O .Physical and Chemical Properties Analysis
Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 8 . Its Exact Mass is 357.09159442 g/mol . Its Topological Polar Surface Area is 184 Ų . It has a Heavy Atom Count of 22 .Mecanismo De Acción
Isothiocyanates, which are biologically active hydrolysis products of glucosinolates like Desulfo Glucoraphanin, may modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . In cultured cells and animal models, isothiocyanates also exhibited antioxidant and anti-inflammatory activities and interfered with numerous cancer-related targets and pathways .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Desulfo Glucoraphanin Tetraacetate can be achieved through a multi-step process involving the protection and deprotection of various functional groups.", "Starting Materials": [ "Glucoraphanin", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Methanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Glucoraphanin is first treated with acetic anhydride and sodium acetate in the presence of sulfuric acid to form Glucoraphanin Tetraacetate.", "The Tetraacetate is then treated with methanol and sodium hydroxide to remove the acetyl groups and form Glucoraphanin.", "Glucoraphanin is then reacted with chloroacetic acid and sodium hydroxide to form Desulfo Glucoraphanin.", "Finally, Desulfo Glucoraphanin is acetylated with acetic anhydride and hydrogen peroxide to form Desulfo Glucoraphanin Tetraacetate." ] } | |
Número CAS |
1453081-22-5 |
Fórmula molecular |
C₂₀H₃₁NO₁₁S₂ |
Peso molecular |
525.59 |
Sinónimos |
1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate; 4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)


